2-(2-氨基-2-金刚烷基)乙酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

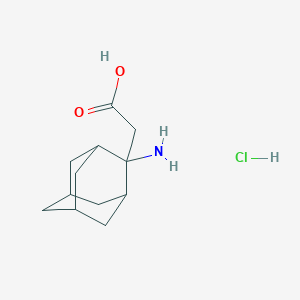

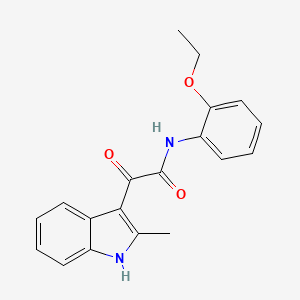

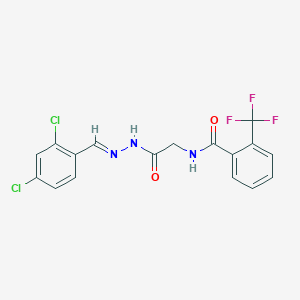

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride (AAA) is an amino acid derivative that has received considerable attention due to its potential therapeutic applications. The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Direct radical functionalization methods are used to convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Molecular Structure Analysis

Adamantane derivatives have unique structural, biological, and stimulus-responsive properties . The adamantane moiety is usually introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .Chemical Reactions Analysis

The PINO radical will abstract a hydrogen at either the secondary or tertiary position of adamantane to give the 3°-1a and 2°-1a adamantyl radicals. These radicals are intercepted with CO forming the acyl radical 64 and upon subsequent reaction with O2, eventually generates carboxylic acids 71–73 .Physical And Chemical Properties Analysis

The molecular formula of AAA is C12H20ClNO2 and its molecular weight is 245.75. Adamantane derivatives have unique structural, biological, and stimulus-responsive properties .科学研究应用

- The adamantane moiety serves as an anchor in lipid bilayers of liposomes. Liposomes are vesicles composed of lipid bilayers that can encapsulate drugs. By incorporating adamantane derivatives, researchers have developed targeted drug delivery systems. These systems enhance drug stability, improve pharmacokinetics, and allow precise drug release at specific sites within the body .

- Adamantane-based structures are used in surface recognition studies. For instance, dendrimers (highly branched macromolecules) incorporating adamantane derivatives can recognize specific surfaces or receptors. These systems have applications in biosensors, diagnostics, and drug delivery .

- Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity. They can form inclusion complexes with hydrophobic guest molecules. Adamantane derivatives can be included within cyclodextrin cavities, leading to improved solubility, stability, and bioavailability of drugs. This approach is valuable for enhancing drug formulations .

- Self-assembled supramolecular systems based on adamantane derivatives are investigated for their chemical properties and potential biomedical applications. These systems involve non-covalent interactions, such as hydrogen bonding and π-π stacking. Researchers explore their use in drug delivery, imaging, and sensing .

- Adamantane derivatives are introduced into existing drug structures to enhance lipophilicity and pharmacological properties. For example, amantadine (1-aminoadamantane) was the first adamantane-based compound used in medicinal chemistry due to its potent anti-Influenza A activity. Researchers continue to explore novel adamantane-based compounds for therapeutic purposes .

- Beyond applications in drug delivery, adamantane derivatives are studied for fundamental chemical investigations. Researchers explore their reactivity, stability, and interactions. Understanding these properties contributes to the development of new materials and functional molecules .

Targeted Drug Delivery Systems

Surface Recognition Studies

Cyclodextrin Complexation

Supramolecular Chemistry

Biomedical Applications

Chemical Investigations

作用机制

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The adamantyl moiety, due to its lipophilic properties, is accommodated in the lipid core of the bilayer while the hydrophilic part of the molecule is exposed on the liposome surface .

未来方向

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

属性

IUPAC Name |

2-(2-amino-2-adamantyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c13-12(6-11(14)15)9-2-7-1-8(4-9)5-10(12)3-7;/h7-10H,1-6,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJVFHXWUIXRSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-2-adamantyl)acetic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)

![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)

![N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B2488366.png)

![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B2488372.png)

![1,3-Diphenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2488373.png)